Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:
Starting Material: The synthesis begins with piperidine, which is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The temperature is usually maintained at room temperature to slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
N-Boc-4-piperidineacetaldehyde: Employed in the synthesis of various pharmaceuticals and as a building block in organic synthesis.
Uniqueness
Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its tert-butyl group provides steric hindrance, influencing its chemical behavior and making it suitable for specific synthetic applications.
Properties
IUPAC Name |
tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-10(2)12(15)11-6-8-16(9-7-11)13(17)18-14(3,4)5/h10-12H,6-9,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAPRAVWFUMDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CCN(CC1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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